4-Fluoro-4-methylpentan-1-ol
Description
4-Fluoro-4-methylpentan-1-ol is a fluorinated primary alcohol with the molecular formula C₆H₁₃FO. Its structure features a hydroxyl group (-OH) at the terminal carbon (C1), a fluorine atom at the C4 position, and a methyl branch at the same carbon.
Properties
Molecular Formula |
C6H13FO |
|---|---|
Molecular Weight |
120.17 g/mol |
IUPAC Name |
4-fluoro-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H13FO/c1-6(2,7)4-3-5-8/h8H,3-5H2,1-2H3 |
InChI Key |
POUOABGGUJVWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-methylpentan-1-ol can be achieved through several methods. One common approach involves the fluorination of 4-methylpentan-1-ol. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 4-Fluoro-4-methylpentan-1-ol may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The choice of fluorinating agent and reaction parameters can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-Fluoro-4-methylpentanal or 4-Fluoro-4-methylpentanoic acid.
Reduction: 4-Fluoro-4-methylpentane.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine and methyl groups into target molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-methylpentan-1-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its metabolic stability and activity. The presence of the methyl group can also affect the compound’s hydrophobicity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The table below highlights key structural analogs of 4-fluoro-4-methylpentan-1-ol and their functional differences:
Physicochemical Properties
- Polarity and Solubility: Fluorination at C4 increases polarity compared to non-fluorinated analogs like 4-methylpentan-1-ol. However, the methyl group at C4 may partially offset this by enhancing lipophilicity. For comparison, 4-fluoro-1-butanol (C₄H₉FO) has a boiling point of ~135°C, higher than 1-butanol (117°C) due to fluorine’s electronegativity .
- Reactivity : The -OH group enables typical alcohol reactions (e.g., esterification), while the fluorine atom may reduce metabolic degradation, as seen in fluorinated pharmaceuticals .
Research Findings and Gaps
- Synthetic Methods : Fluorinated alcohols are typically synthesized via nucleophilic substitution (e.g., KH/MeI-mediated alkylation in THF, as seen in ).
- Safety Evaluations : The Research Institute for Fragrance Materials (RIFM) emphasizes rigorous toxicity testing for fluorinated and thiolated compounds used in consumer products .
- Data Limitations : Direct studies on 4-fluoro-4-methylpentan-1-ol are absent in the provided evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
